Lower Lipophilicity vs. Ethirimol
The introduction of a branched 2-(2-aminobutan-2-yl) chain at the 2-position, replacing the linear 2-ethylamino group found in the common analog ethirimol, significantly reduces lipophilicity. The target compound has a predicted LogP of 1.22, whereas ethirimol has a predicted LogP of 2.98 [1]. This is a foundational differentiating factor for pharmacokinetic behavior and receptor interaction.
| Evidence Dimension | Predicted partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.22 |
| Comparator Or Baseline | Ethirimol (CAS 23947-60-6), LogP = 2.98 |
| Quantified Difference | Δ LogP = -1.76 (target compound is less lipophilic) |
| Conditions | In silico prediction using a standard fragment-based method [1] |
Why This Matters
For scientific selection, a lower LogP can translate to improved aqueous solubility and a distinct tissue distribution profile, making the compound suitable for targets requiring lower non-specific binding.
- [1] National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 32154, Ethirimol. View Source
